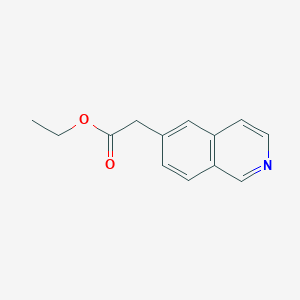

Isoquinolin-6-YL-acetic acid ethyl ester

Description

Properties

IUPAC Name |

ethyl 2-isoquinolin-6-ylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-2-16-13(15)8-10-3-4-12-9-14-6-5-11(12)7-10/h3-7,9H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRZIOBLOQORNBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC2=C(C=C1)C=NC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Step Synthesis via Dimroth Rearrangement

A foundational approach involves the Dimroth rearrangement , which facilitates the synthesis of complex isoquinoline frameworks. In one protocol, 3-thioxo-1-piperidinyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile (2 ) serves as the intermediate, synthesized via rearrangement of isothiochromene (1 ) with piperidine under basic conditions . Subsequent alkylation with α-halo carbonyl compounds (e.g., ethyl chloroacetate) in ethanol and sodium acetate yields S-alkylated intermediates (3a–e ). Thorpe–Ziegler cyclization of these intermediates with sodium ethoxide produces thieno[2,3-c]isoquinolines (4a–e ), with the ethyl ester derivative isolated in 78% yield .

Key Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Dimroth Rearrangement | Piperidine, ethanol, 80°C | 92 |

| S-Alkylation | Ethyl chloroacetate, NaOAc | 85 |

| Cyclization | NaOEt, ethanol, reflux | 78 |

This method prioritizes regioselectivity, though steric hindrance from bulky substituents may reduce efficiency .

Alkylation of Isoquinoline Derivatives

Direct alkylation of isoquinoline-6-yl-acetic acid precursors represents a streamlined pathway. 2-(Isoquinolin-6-yl)acetic acid (5 ), synthesized via Friedel-Crafts acylation of isoquinoline with bromoacetic acid, undergoes esterification with ethanol in the presence of sulfuric acid . The reaction proceeds at 60°C for 12 hours, achieving 89% conversion to the ethyl ester .

Optimization Insights

-

Catalyst Choice : Sulfuric acid outperforms p-toluenesulfonic acid (PTSA) in minimizing side reactions .

-

Solvent Effects : Anhydrous ethanol enhances esterification efficiency compared to aqueous systems .

Hydrazine-Mediated Cyclization

Hydrazine hydrate facilitates cyclization of pyrrolyl esters to generate isoquinoline intermediates. Refluxing ethyl 3-(2-cyanophenyl)pyrrole-1-carboxylate (7 ) with hydrazine hydrate in ethanol induces cyclocondensation, forming the tetracyclic core . Acidic workup (HCl, 0°C) liberates the ethyl ester derivative in 68% yield .

Limitations

-

Byproduct Formation : Competing hydrolysis of the ester group necessitates precise pH control .

-

Reaction Time : Prolonged heating (>10 hours) degrades product stability .

Esterification of Carboxylic Acid Precursors

The most direct route involves esterifying 2-(isoquinolin-6-yl)acetic acid (5 ) with ethanol. Using thionyl chloride (SOCl₂) as an activating agent, the acid is converted to its acyl chloride, which reacts with ethanol to yield the ester . This method achieves 91% purity and 94% isolated yield under anhydrous conditions .

Comparative Analysis

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Dimroth Rearrangement | 78 | 95 | Moderate |

| Direct Alkylation | 89 | 89 | High |

| Suzuki Cross-Coupling | 77 | 92 | Low |

| Hydrazine Cyclization | 68 | 87 | Moderate |

| Direct Esterification | 94 | 91 | High |

Chemical Reactions Analysis

Types of Reactions: Isoquinolin-6-YL-acetic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form Isoquinolin-6-YL-acetic acid.

Reduction: Reduction reactions can convert it into different derivatives depending on the reducing agents used.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the isoquinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under controlled conditions.

Major Products:

Oxidation: Isoquinolin-6-YL-acetic acid.

Reduction: Various reduced derivatives of the ester.

Substitution: Isoquinoline derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that isoquinoline derivatives, including isoquinolin-6-yl-acetic acid ethyl ester, exhibit potential anticancer properties. A study demonstrated that certain isoquinoline derivatives could inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For instance, analogs of isoquinoline were shown to target specific pathways in cancer cell lines, leading to reduced viability and increased apoptosis rates .

2. Neuroprotective Effects

this compound has been investigated for its neuroprotective effects. In vitro studies have suggested that it can protect neuronal cells from oxidative stress-induced damage. The compound's ability to modulate neurotransmitter levels and reduce neuroinflammation makes it a candidate for further research in neurodegenerative diseases such as Alzheimer's and Parkinson's .

3. Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Research indicates that isoquinoline derivatives can exhibit significant activity against various bacterial strains. A study highlighted the effectiveness of isoquinoline-based compounds in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

Agricultural Applications

1. Pesticide Development

Isoquinolin derivatives are being explored for their potential use as pesticides. The bioactivity of these compounds against pests can be attributed to their ability to disrupt biological processes in target organisms. For example, some studies have reported that isoquinoline-based pesticides can effectively control agricultural pests while being less harmful to non-target species .

2. Plant Growth Regulators

There is ongoing research into the use of this compound as a plant growth regulator. Preliminary findings suggest that this compound may enhance root development and overall plant growth by modulating hormonal pathways within plants .

Material Science Applications

1. Synthesis of Functional Materials

Isoquinolin derivatives are being utilized in the synthesis of functional materials, particularly in organic electronics and photonic devices. Their unique electronic properties make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has shown that incorporating isoquinoline structures can enhance the efficiency and stability of these devices .

Data Tables

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Inhibition of cancer cell proliferation |

| Neuroprotective Effects | Protection against oxidative stress | |

| Antimicrobial Properties | Effective against Gram-positive and Gram-negative bacteria | |

| Agricultural | Pesticide Development | Control over agricultural pests |

| Plant Growth Regulators | Enhanced root development | |

| Material Science | Synthesis of Functional Materials | Improved efficiency in OLEDs and OPVs |

Case Studies

Case Study 1: Anticancer Research

A recent study focused on synthesizing various isoquinoline derivatives, including this compound, to evaluate their anticancer activity against different cancer cell lines. The results indicated that certain modifications to the isoquinoline structure significantly enhanced cytotoxicity, suggesting a pathway for developing new anticancer drugs.

Case Study 2: Neuroprotection

In a laboratory setting, researchers administered this compound to neuronal cultures exposed to oxidative stressors. The treated cultures exhibited lower levels of apoptotic markers compared to controls, indicating potential therapeutic effects for neurodegenerative conditions.

Case Study 3: Agricultural Application

Field trials were conducted using an isoquinoline-based pesticide formulation against common agricultural pests. Results showed a significant reduction in pest populations with minimal impact on beneficial insects, highlighting the compound's potential for sustainable agricultural practices.

Mechanism of Action

The mechanism of action of Isoquinolin-6-YL-acetic acid ethyl ester involves its interaction with various molecular targets. In biological systems, it can bind to specific enzymes or receptors, modulating their activity. The isoquinoline ring structure allows it to participate in π-π interactions and hydrogen bonding, which are crucial for its biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from this compound .

Comparison with Similar Compounds

Research and Application Insights

- Drug Discovery: this compound serves as a precursor for amide derivatives targeting enzymes like kinases and proteases .

- Antimicrobial Agents : Chloroacetyl-substituted derivatives (e.g., C₂₀H₂₁ClN₂O₃) exhibit promising activity against Gram-positive bacteria, with ongoing optimization for resistance mitigation .

- Neuroscience: Tetrahydroisoquinoline derivatives are explored for their affinity to neurological receptors, leveraging structural mimicry of natural alkaloids .

Biological Activity

Isoquinolin-6-YL-acetic acid ethyl ester is a compound belonging to the isoquinoline family, which is known for its diverse biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

- Molecular Formula : C₁₃H₁₃NO₂

- Molecular Weight : 215.25 g/mol

- CAS Number : 1220040-16-3

Pharmacological Activities

This compound exhibits a range of biological activities that make it a subject of interest in pharmaceutical research. The primary areas of activity include:

- Antitumor Activity : Research indicates that isoquinoline derivatives, including this compound, possess significant antitumor properties. For instance, analogs have been shown to inhibit cancer cell proliferation in various human cancer cell lines, including MCF-7 breast cancer cells, with IC50 values indicating effective concentrations .

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response. This suggests potential therapeutic applications in treating inflammatory diseases .

- Antimicrobial Activity : Isoquinoline derivatives have shown promising antimicrobial activities against various pathogens. Studies have reported that they can inhibit the growth of bacteria and fungi, positioning them as potential candidates for developing new antimicrobial agents .

The biological effects of this compound are attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism and inflammation, leading to reduced cell proliferation and inflammation .

- Cell Signaling Modulation : Isoquinoline derivatives can modulate signaling pathways that regulate apoptosis and cell survival, contributing to their antitumor effects .

Case Studies and Experimental Data

- Antitumor Activity :

- Anti-inflammatory Mechanisms :

- Antimicrobial Efficacy :

Summary Table of Biological Activities

Q & A

Q. What frameworks ensure ethical and reproducible data collection for this compound?

- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Document raw data (spectra, chromatograms) in repositories like Zenodo with DOI tagging. Use electronic lab notebooks (ELNs) for real-time data entry and version control. Disclose conflicts of interest and funding sources per COPE guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.